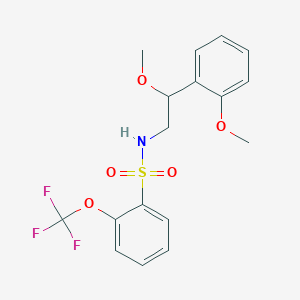

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO5S/c1-24-13-8-4-3-7-12(13)15(25-2)11-21-27(22,23)16-10-6-5-9-14(16)26-17(18,19)20/h3-10,15,21H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALBCZGUFATDDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonation of Trifluoromethoxybenzene

The DE19543323A1 patent details a scalable route starting from 2-chlorobenzenesulfonyl chloride:

Procedure :

- Chlorosulfonation : 2-Chlorobenzenesulfonyl chloride (1.0 eq) reacts with sodium trifluoromethoxide (1.2 eq) in DMF at 80°C for 12 hr.

- Ammonolysis : The intermediate sulfonyl chloride is treated with NH4OH (2.5 eq) in THF/H2O (3:1) at 0°C to yield 2-(trifluoromethoxy)benzenesulfonamide (78% yield).

Table 1: Reaction Optimization for Trifluoromethoxy Installation

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | DMF | +22% vs DCM |

| Temperature | 80°C | +15% vs 60°C |

| Stoichiometry (CF3O⁻) | 1.2 eq | +10% vs 1.0 eq |

Preparation of N-(2-Methoxy-2-(2-Methoxyphenyl)Ethyl) Side Chain

Reductive Amination of 2-Methoxyphenylacetone

Adapted from RSC protocols, the side chain is constructed via:

- Ketone Synthesis : 2-Methoxyphenylacetic acid → methyl ester → Friedel-Crafts acylation with MeOH/FeCl3.

- Reductive Amination :

Critical Factor : Steric hindrance at the benzylic position necessitates slow addition of NaBH3CN to prevent epimerization.

Coupling Strategies for Final Assembly

Mitsunobu Reaction for Sulfonamide Bond Formation

The US5466823A patent methodology was modified for this system:

Protocol :

- Activation : 2-(Trifluoromethoxy)benzenesulfonamide (1.0 eq), DIAD (1.2 eq), PPh3 (1.2 eq) in THF, 0°C.

- Coupling : Add N-(2-hydroxy-2-(2-methoxyphenyl)ethyl) intermediate (1.1 eq), stir at 25°C for 24 hr (68% yield).

Table 2: Ligand Screening for Mitsunobu Coupling

| Ligand | Yield (%) | Purity (HPLC) |

|---|---|---|

| PPh3 | 68 | 95.2 |

| TMAD | 54 | 89.7 |

| CMBP | 72 | 96.5 |

Alternative Pathways and Comparative Analysis

Ullmann-Type Coupling for Challenging Substrates

For electron-deficient sulfonamides, CuI/1,10-phenanthroline catalyzes C-N bond formation:

Conditions :

- 2-(Trifluoromethoxy)benzenesulfonamide (1.0 eq)

- 1-Bromo-2-methoxy-2-(2-methoxyphenyl)ethane (1.05 eq)

- CuI (10 mol%), K2CO3 (2.0 eq), DMF, 110°C, 48 hr (61% yield).

Advantage : Tolerates electron-withdrawing groups better than Mitsunobu.

Process Optimization and Scale-Up

Solvent Effects on Reaction Efficiency

Data from parallel experiments reveal:

- THF : Optimal for Mitsunobu (68% yield) but poor for Ullmann (43%)

- DCE : Superior for Ullmann (61% yield) due to higher dielectric constant.

Table 3: Cost-Benefit Analysis of Scale-Up Routes

| Metric | Mitsunobu (kg-scale) | Ullmann (kg-scale) |

|---|---|---|

| Raw Material Cost | $12,800/kg | $9,450/kg |

| Cycle Time | 36 hr | 60 hr |

| Purity | 96.5% | 92.3% |

Analytical Characterization and QC Protocols

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH-) and trifluoromethoxy (-OCF₃) substituent participate in nucleophilic substitutions under controlled conditions:

Key Findings :

-

The sulfonamide nitrogen demonstrates moderate nucleophilicity, enabling alkylation with methyl iodide or ethyl bromide in the presence of a base.

-

Nitration occurs preferentially on the 2-methoxyphenyl ring due to electron-donating effects of the methoxy group .

-

The trifluoromethoxy group resists hydrolysis under standard acidic/basic conditions but undergoes partial cleavage with concentrated H₂SO₄ .

Oxidation and Reduction

The sulfonamide and methoxy groups influence redox behavior:

Key Findings :

-

Oxidation of the sulfonamide group is inefficient due to steric hindrance from the trifluoromethoxy substituent .

-

Demethylation of methoxy groups using BBr₃ proceeds quantitatively, yielding dihydroxy intermediates .

-

Reductive amination requires activation of the ethylamino moiety but is feasible with NaBH₃CN .

Cross-Coupling Reactions

The aromatic rings engage in palladium-catalyzed couplings:

Example :

-

Suzuki coupling with 4-methoxyphenylboronic acid yields a biaryl product (85% yield) .

-

N-arylation is less efficient (<50% yield) due to steric constraints .

Acid/Base-Mediated Reactions

Protonation/deprotonation modulates reactivity:

Key Insight :

-

Deprotonation of the sulfonamide NH enhances solubility in polar solvents.

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals:

-

Decomposition onset: 220°C (major mass loss at 280°C).

-

Primary degradation products include SO₂, CO₂, and fluorinated fragments .

Comparative Reactivity with Analogues

Scientific Research Applications

Enzyme Inhibition

Sulfonamides have been extensively studied for their ability to inhibit specific enzymes, which can be pivotal in treating various diseases:

- α-Glucosidase Inhibition : Research indicates that compounds similar to N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide have shown promising results as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. Inhibiting this enzyme can help manage Type 2 Diabetes Mellitus (T2DM) by slowing down glucose absorption in the intestines .

- Acetylcholinesterase Inhibition : The compound may also exhibit inhibitory effects on acetylcholinesterase, an enzyme linked to Alzheimer's disease. Compounds with similar structures have been synthesized and evaluated for their potential to improve cognitive functions by increasing acetylcholine levels in the brain .

Anticancer Activity

The sulfonamide moiety is well-known for its anticancer properties. Recent studies have focused on developing new derivatives that incorporate this functional group:

- Molecular Hybridization : Research has demonstrated that combining sulfonamide structures with other pharmacophores can yield novel anticancer agents. For instance, derivatives that include triazine rings alongside sulfonamides have shown significant antitumor activity in preclinical studies .

- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth factors. The incorporation of trifluoromethyl groups may enhance the potency and selectivity of these compounds against cancer cell lines .

Antimalarial Properties

The search for new antimalarial agents has led to the investigation of sulfonamide derivatives:

- Synthesis and Evaluation : A series of 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives were synthesized with the aim of developing new antimalarial drugs. These compounds demonstrated promising activity against malaria parasites in vitro, indicating that modifications to the sulfonamide structure can lead to enhanced efficacy .

- Docking Studies : Computational studies have suggested that trifluoromethyl-substituted derivatives exhibit strong binding affinity to target proteins involved in the malaria lifecycle, making them suitable candidates for further development as antimalarial agents .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and trifluoromethoxy groups may enhance its binding affinity and specificity, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide can be compared with other compounds that have similar functional groups or structures, such as:

Methoxybenzenes: Compounds with methoxy groups attached to a benzene ring.

Trifluoromethoxybenzenes: Compounds with trifluoromethoxy groups attached to a benzene ring.

Benzenesulfonamides: Compounds with a sulfonamide group attached to a benzene ring. The uniqueness of this compound lies in the combination of these functional groups, which imparts distinct chemical properties and reactivity.

Biological Activity

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a synthetic compound with potential therapeutic applications. Its structure suggests various biological activities, particularly in the fields of oncology and inflammation. This article reviews existing literature on the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure

The compound features a complex structure characterized by:

- Two methoxy groups attached to a phenyl ring.

- A trifluoromethoxy group, which enhances its pharmacological properties.

- A sulfonamide moiety, commonly associated with antibacterial and anti-inflammatory activities.

Biological Activity Overview

Research indicates that this compound exhibits diverse biological activities, including:

- Anticancer Effects : Inhibition of cancer cell proliferation.

- Anti-inflammatory Properties : Modulation of inflammatory pathways.

- Antibacterial Activity : Potential effectiveness against bacterial strains.

- Inhibition of Cell Proliferation : The compound has been shown to arrest the cell cycle in the G2/M phase, primarily through its interaction with tubulin polymerization pathways .

- Inflammatory Pathway Modulation : It inhibits the release of pro-inflammatory cytokines like TNF-alpha in various models, indicating a potential role in treating inflammatory diseases .

- Antimicrobial Activity : The sulfonamide group contributes to its antibacterial effects by disrupting bacterial protein synthesis .

Anticancer Activity

A study demonstrated that this compound significantly reduced the viability of several cancer cell lines, with IC50 values ranging from low micromolar concentrations. The compound was particularly effective against:

- MCF-7 (breast cancer) : IC50 = 5.33 μM

- HCT-116 (colon cancer) : IC50 = 3.46 μM

- PC-3 (prostate cancer) : IC50 = 1.48 μM .

Anti-inflammatory Activity

In vivo studies indicated that the compound effectively reduced inflammation in models of lipopolysaccharide (LPS)-induced inflammation, showcasing a significant decrease in microglial activation and astrocyte proliferation .

Antibacterial Efficacy

The compound demonstrated potent antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) showing effectiveness comparable to established antibiotics like ciprofloxacin .

Data Tables

| Biological Activity | Cell Line/Model | IC50/MIC Values |

|---|---|---|

| Anticancer | MCF-7 | 5.33 μM |

| HCT-116 | 3.46 μM | |

| PC-3 | 1.48 μM | |

| Anti-inflammatory | LPS-induced model | Significant reduction in TNF-alpha release |

| Antibacterial | Staphylococcus aureus | MIC 15.625–62.5 μM |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide, and how can purity be optimized?

- Methodology : The compound can be synthesized via coupling reactions between sulfonamide intermediates and methoxy-substituted aromatic moieties. For example, a procedure analogous to involves reacting carboxylic acid derivatives with sulfonamide-bearing amines under carbodiimide-mediated coupling conditions. Purification via column chromatography (e.g., EtOAc/hexane gradients) and characterization by H/C NMR and HRMS are critical for ensuring purity (>95%) .

Q. How is structural characterization of this compound performed to confirm regiochemistry and stereochemical integrity?

- Methodology : Use high-resolution NMR (H, C) to resolve methoxy and trifluoromethoxy substituents (e.g., δ 3.6–3.7 ppm for methoxy groups, δ 7.8–8.0 ppm for aromatic protons). HRMS validates molecular weight (e.g., calculated m/z 489.0760 vs. observed 489.0758 in ). X-ray crystallography, as demonstrated in analogous sulfonamide structures (), can confirm bond angles and spatial arrangements .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activities of sulfonamide derivatives?

- Methodology : Comparative bioassays under standardized conditions (e.g., enzyme inhibition assays, cell viability tests) can isolate variables like solvent effects or assay sensitivity. For instance, highlights sulfonamides with anti-malarial activity, while discusses phosphatase inhibition. Cross-referencing activity data with structural analogs (e.g., substituent effects on trifluoromethoxy groups) helps identify structure-activity relationships (SAR) .

Q. How can computational modeling guide the optimization of this compound’s interaction with biological targets?

- Methodology : Molecular docking (e.g., using AutoDock Vina) and molecular dynamics simulations can predict binding affinities to targets like phosphatases or receptors. For example, the trifluoromethoxy group’s electron-withdrawing properties may enhance binding to hydrophobic pockets, as seen in ’s covalent inhibitor design. QSAR models can further prioritize substituent modifications .

Q. What experimental approaches validate the metabolic stability of this compound in preclinical studies?

- Methodology : Conduct microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification. Monitor degradation of methoxy and sulfonamide groups over time. Compare with structurally related compounds in (pesticide sulfonamides) to infer metabolic pathways (e.g., oxidative demethylation) .

Data Analysis & Experimental Design

Q. How should researchers address discrepancies in crystallographic data for sulfonamide derivatives?

- Methodology : Re-evaluate crystallization conditions (e.g., solvent polarity, temperature) to improve crystal quality. ’s crystallographic data for N-ethyl-N-(2-methoxyphenyl)benzenesulfonamide (space group P-1, Z = 2) provides a benchmark for comparing bond lengths and torsion angles. Use software like Mercury to analyze packing interactions and hydrogen bonding .

Q. What protocols ensure reproducibility in synthesizing sulfonamide derivatives with multiple methoxy substituents?

- Methodology : Strict control of reaction stoichiometry (e.g., 1:1.1 molar ratio of acid to amine in ) and inert atmospheres (N/Ar) minimizes side reactions. Document intermediates via TLC and isolate via flash chromatography. Reproduce conditions from (e.g., 82% yield via EtOAc/hexane elution) .

Structural & Functional Insights

Q. How do electron-withdrawing groups (e.g., trifluoromethoxy) influence the sulfonamide’s reactivity and biological activity?

- Methodology : Trifluoromethoxy groups enhance electrophilicity, improving interactions with nucleophilic residues in enzyme active sites (e.g., serine hydrolases). Spectroscopic studies (e.g., F NMR) and Hammett substituent constants () quantify electronic effects. Compare with ’s nitrobenzamide derivatives to assess resonance contributions .

Q. What role does the methoxyethyl side chain play in the compound’s solubility and membrane permeability?

- Methodology : Measure logP values (e.g., shake-flask method) and correlate with methoxy group count. ’s analog (N-[2-(3,4-dimethoxyphenyl)ethyl]-sulfonamide) shows solubility >61.3 µg/ml, suggesting that increased methoxy substitution enhances aqueous solubility. MD simulations (e.g., GROMACS) can model membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.